![molecular formula C13H18N2O B14177227 (3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one CAS No. 850010-18-3](/img/structure/B14177227.png)
(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one is an organic compound with a complex structure that includes both an imine and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one typically involves the condensation of a ketone with an amine. One common method is the reaction of 1-phenylbutan-1-one with 3-aminopropylamine under acidic or basic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form a nitrile or an amide.
Reduction: The imine can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and molecular imprinting.
3-Aminopropylamine: A simpler amine used in various chemical syntheses.
Uniqueness
(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one is unique due to its dual functional groups (imine and ketone), which allow it to participate in a wider range of chemical reactions compared to simpler amines or ketones. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
850010-18-3 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-(3-aminopropylimino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-11(15-9-5-8-14)10-13(16)12-6-3-2-4-7-12/h2-4,6-7H,5,8-10,14H2,1H3 |
Clave InChI |
PVDRCIOKJFBQIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCCN)CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


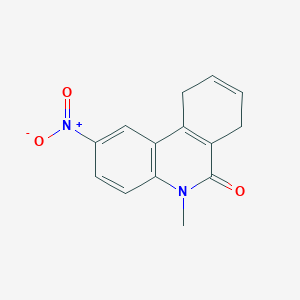
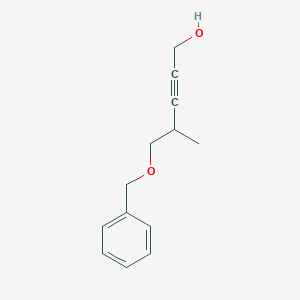
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
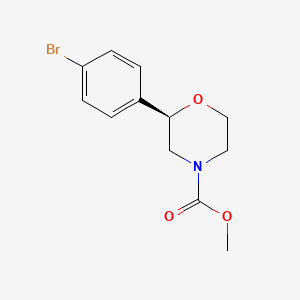

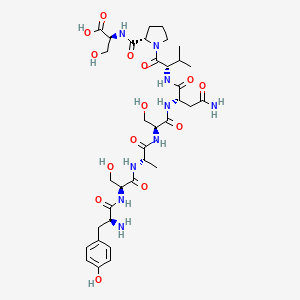
![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)
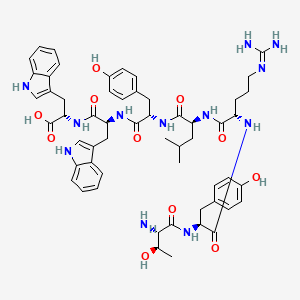

![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
